2-(2-Methoxy-2-oxoethyl)benzoic acid, also known as 2-phenylacetylglycolic acid, can be synthesized through various methods. One reported method involves the reaction of 2-methoxyacetophenone with lithium borohydride [].
This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a starting material for the preparation of bioactive heterocycles, such as thiazoles and pyrazoles, which possess various potential applications in medicinal chemistry [, ].
While research is ongoing, 2-(2-methoxy-2-oxoethyl)benzoic acid is also being explored for its potential applications in other fields, such as:
2-(2-Methoxy-2-oxoethyl)benzoic acid, also known by its CAS number 14736-50-6, is an organic compound characterized by the molecular formula CHO and a molecular weight of approximately 194.19 g/mol. This compound features a benzoic acid structure where a methoxy-oxoethyl group is attached to the benzene ring. The compound is a solid at room temperature and exhibits properties typical of benzoic acid derivatives, including potential applications in pharmaceuticals and chemical synthesis .
The chemical reactivity of 2-(2-Methoxy-2-oxoethyl)benzoic acid primarily involves typical reactions of carboxylic acids and esters. Key reactions include:
The compound can also participate in nucleophilic substitution reactions, particularly due to the presence of the methoxy group, which can influence the reactivity of the aromatic ring .
Synthesis of 2-(2-Methoxy-2-oxoethyl)benzoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry .
The applications of 2-(2-Methoxy-2-oxoethyl)benzoic acid are diverse:
The compound's unique properties make it a candidate for further research in medicinal chemistry and agrochemicals .
Interaction studies involving 2-(2-Methoxy-2-oxoethyl)benzoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, although detailed kinetic studies are necessary to elucidate these interactions fully. Its potential as a substrate or inhibitor for certain cytochrome P450 enzymes has also been noted, which could impact its metabolism and pharmacokinetics .
Several compounds share structural similarities with 2-(2-Methoxy-2-oxoethyl)benzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(2-Methoxy-2-oxoethyl)benzoic acid | 87524-66-1 | 1.00 |
2-(4-(Methoxycarbonyl)phenyl)acetic acid | 22744-12-3 | 0.98 |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate | 52787-14-1 | 0.98 |
2-(3-(Methoxycarbonyl)phenyl)acetic acid | 52787-19-6 | 0.98 |
2-(2-(Methoxycarbonyl)phenyl)acetic acid | N/A | 0.95 |
The uniqueness of 2-(2-Methoxy-2-oxoethyl)benzoic acid lies in its specific methoxy and oxoethyl substituents, which differentiate it from other similar compounds that may have different functional groups or positions on the benzene ring .
Irritant